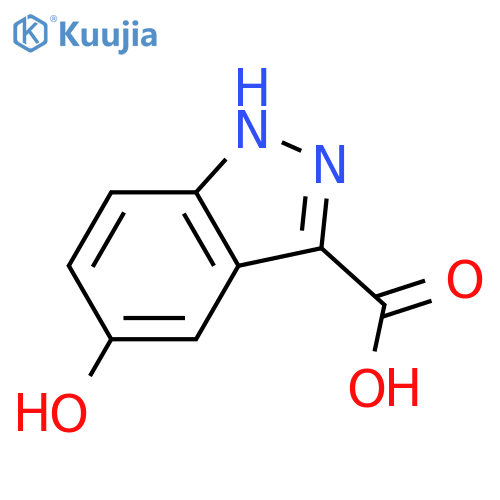

Cas no 885518-94-5 (5-Hydroxy-1H-indazole-3-carboxylic acid)

885518-94-5 structure

商品名:5-Hydroxy-1H-indazole-3-carboxylic acid

5-Hydroxy-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-1H-indazole-3-carboxylic acid

- 1H-Indazole-3-carboxylicacid, 5-hydroxy-

- 5-oxidanyl-1H-indazole-3-carboxylic acid

- 5-HYDROXY-3-(1H)INDAZOLE CARBOXYLIC ACID

-

- MDL: MFCD07781439

- インチ: 1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(8(12)13)10-9-6/h1-3,11H,(H,9,10)(H,12,13)

- InChIKey: FAWRWXHECPLDFD-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(O)C=C2)C(C(O)=O)=N1

計算された属性

- せいみつぶんしりょう: 178.03800

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- 密度みつど: 1.679±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 541.208°C at 760 mmHg

- フラッシュポイント: 281.113°C

- 屈折率: 1.802

- ようかいど: 微溶性(3.4 g/l)(25ºC)、

- PSA: 86.21000

- LogP: 0.96670

- 酸性度係数(pKa): 3.11±0.30(Predicted)

5-Hydroxy-1H-indazole-3-carboxylic acid セキュリティ情報

5-Hydroxy-1H-indazole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Hydroxy-1H-indazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245389-0.05g |

5-hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100826-250MG |

5-hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 250MG |

¥ 2,310.00 | 2023-04-13 | |

| Enamine | EN300-245389-0.1g |

5-hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 0.1g |

$260.0 | 2024-06-19 | |

| Enamine | EN300-245389-1g |

5-hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 1g |

$750.0 | 2023-09-15 | |

| Aaron | AR004FTP-1g |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 1g |

$1057.00 | 2023-12-15 | |

| 1PlusChem | 1P004FLD-10g |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 10g |

$7569.00 | 2023-12-15 | |

| A2B Chem LLC | AC06033-500mg |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 500mg |

$651.00 | 2023-12-29 | |

| Ambeed | A100223-250mg |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 98% | 250mg |

$316.0 | 2024-04-16 | |

| A2B Chem LLC | AC06033-10g |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 10g |

$6428.00 | 2024-04-19 | |

| Aaron | AR004FTP-2.5g |

5-Hydroxy-1H-indazole-3-carboxylic acid |

885518-94-5 | 95% | 2.5g |

$2191.00 | 2023-12-15 |

5-Hydroxy-1H-indazole-3-carboxylic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

885518-94-5 (5-Hydroxy-1H-indazole-3-carboxylic acid) 関連製品

- 4498-67-3(Indazole-3-carboxylic acid)

- 90417-53-1(5-Methoxy-1H-indazole-3-carboxylic Acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885518-94-5)5-Hydroxy-1H-indazole-3-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):167.0/284.0/768.0